molecular formula C15H18N4OS B2742226 1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 379726-80-4

1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2742226
CAS No.: 379726-80-4
M. Wt: 302.4
InChI Key: COSVVTJEOMTYFV-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). This compound has been specifically investigated for its ability to inhibit CDK2, a key regulator of the cell cycle, and CDK5, which is implicated in neuronal function and pathology. By targeting these kinases, the compound serves as a crucial research tool for probing cell cycle dynamics and signaling pathways involved in neurodegenerative diseases and certain cancers. Its mechanism involves competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation of downstream protein substrates and halting progression through specific cell cycle checkpoints. The structural motif of the aminothiazoline group is a key pharmacophore that contributes to its binding affinity and selectivity. Researchers utilize this compound in in vitro assays and cellular models to elucidate the complex roles of CDK2 and CDK5, to study mechanisms of apoptosis, and to validate new targets for therapeutic intervention in oncology and neuroscience. Its research value lies in its utility for deconvoluting kinase-mediated signaling networks and for use as a reference standard in the development of novel targeted therapies.

Properties

IUPAC Name

1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-10-9-16-15(21-10)17-13-11(2)18(3)19(14(13)20)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSVVTJEOMTYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS No. 379726-80-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety linked to a pyrazolone framework. The molecular formula is C₁₅H₁₈N₄OS with a molecular weight of 302.39 g/mol. Its unique structural components suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. The compound has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects.

In Vitro Studies

  • Cell Lines Tested : The compound has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • IC50 Values : Preliminary results indicate that derivatives similar to this compound exhibit IC50 values in low micromolar ranges, suggesting potent anticancer activity. For example, related thiazole-pyrazole compounds have shown IC50 values as low as 0.07 μM against MCF-7 cells due to EGFR inhibition .
CompoundCell LineIC50 (μM)Mechanism of Action
Thiazole-Pyrazole DerivativeMCF-70.07EGFR Inhibition
Thiazole-Pyrazole DerivativeHepG20.15BRAF Inhibition

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer progression:

  • Kinase Inhibition : The compound may inhibit several protein kinases such as EGFR and BRAF, which are critical in tumor growth and metastasis.
  • Cytotoxicity Mechanisms : Studies suggest that compounds with similar structures induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and pyrazole rings significantly influence the biological activity:

  • Thiazole Substituents : Electron-donating groups on the thiazole enhance cytotoxicity.
  • Pyrazolone Modifications : Alterations in the substituents on the pyrazolone ring can lead to increased selectivity for cancer cells over normal cells.

Key Findings from SAR Studies

ModificationEffect on Activity
Methyl Group on ThiazoleIncreased cytotoxicity
Electron-Withdrawing Groups on PyrazoloneEnhanced selectivity for cancer cells

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al., derivatives of thiazole linked with pyrazolone were synthesized and tested for their anticancer properties against NIH/3T3 and A549 cell lines. Compound 19 showed significant selectivity with an IC50 of 0.12 μM against A549 cells, indicating potent anticancer activity .

Case Study 2: Multi-targeting Kinases

Another investigation focused on thiazole-pyrazolone hybrids revealed their ability to inhibit multiple kinases involved in cancer signaling pathways. These compounds demonstrated not only high efficacy but also a favorable safety profile when tested against normal cell lines .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activities. In a study evaluating various heterocyclic compounds, the antioxidant potential was assessed using the DPPH scavenging assay. The results demonstrated that certain derivatives showed IC50 values as low as 4.67 μg/mL, indicating strong free radical scavenging abilities .

Antimicrobial Activity

The compound has been tested for antimicrobial properties against various pathogens. A notable study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential utility in developing new antimicrobial agents .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of similar pyrazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing thiazole and pyrazole units exhibit improved performance characteristics compared to their traditional counterparts .

Catalysis

In catalysis, derivatives of this compound have been explored for their ability to facilitate various organic reactions. Their unique functional groups can act as ligands in metal-catalyzed processes, improving reaction efficiency and selectivity .

Case Studies

Study Application Findings
Kalanithi et al., 2015Antioxidant ActivityIC50 values ranging from 4.67 to 45.32 μg/mL for various derivatives .
El-Taweel et al., 2011Antimicrobial PropertiesEffective against multiple bacterial strains; potential for drug development .
Recent Polymer ResearchMaterial ScienceEnhanced thermal stability and mechanical properties in polymer composites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Pharmacological Activity Notes
Target Compound Pyrazol-3-one 4-(5-methyl-4,5-dihydrothiazole-2-ylamino), 1,5-dimethyl, 2-phenyl Antimicrobial (inferred from structural class)
1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one Pyrazol-3-one 4-(thiophen-2-yl-methylideneamino), 3-methyl-5-oxo-1-phenyl Enhanced π-conjugation; potential for optoelectronic applications
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one 4-(2-hydroxy-5-nitrobenzylideneamino) Nitro group may increase reactivity or cytotoxicity
4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one Pyrazol-3-one 4-(hydroxyethyl-p-tolyl-thiazole-2-ylideneamino) Improved solubility due to hydroxyethyl group
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one Pyrazol-5-one 3-amino, 4-phenyl Precursor for bioactive derivatives; no reported standalone activity

Pharmacological and Physicochemical Differences

  • Antimicrobial Activity: While the target compound’s dihydrothiazole substituent may enhance membrane penetration (critical for antimicrobial action), analogues with thiophene or nitrobenzylidene groups (e.g., ) exhibit distinct electronic profiles that could modulate target binding.
  • Solubility : The hydroxyethyl group in likely improves aqueous solubility compared to the target compound’s methyl substituents, which are more hydrophobic.
  • Crystallographic Behavior : Structural studies using SHELX and ORTEP reveal that hydrogen-bonding patterns (e.g., N–H···O or S···π interactions) differ between analogues. For instance, thiophene-containing derivatives may form stronger π-stacking networks than thiazole-based compounds due to aromaticity differences .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,5-dimethyl-4-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one with high purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazolone precursors and thiazole derivatives. For example, refluxing 1,5-dimethyl-2-phenyl-1H-pyrazol-3-one with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in ethanol under acidic conditions (e.g., acetic acid) for 2–4 hours yields the target compound. Purification via recrystallization from ethanol-DMF (1:1) is recommended to achieve >90% purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles (e.g., mean C–C bond length ≈ 1.48 Å) .
  • FT-IR confirms functional groups (e.g., NH stretch at 3200–3300 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
  • NMR (¹H and ¹³C) resolves methyl groups (δ 2.2–2.5 ppm for CH₃) and aromatic protons (δ 7.0–7.8 ppm) .

Q. What analytical methods are suitable for assessing purity and stability during storage?

  • Methodological Answer :
  • HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) detects impurities (<1%) and degradation products .
  • TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) with iodine visualization ensures single-spot purity .
  • Stability studies under controlled humidity (40–60%) and temperature (4°C) prevent hydrolysis of the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 70% vs. 96%) for derivatives of this compound?

  • Methodological Answer :
  • Reaction optimization : Use design-of-experiments (DoE) to test variables (solvent polarity, temperature, catalyst). For instance, ethanol at 100°C with sodium acetate increases yields to >95% by accelerating imine formation .
  • By-product analysis : LC-MS can identify side products (e.g., unreacted pyrazolone or oxidized thiazole derivatives) .
  • Mechanistic studies : DFT calculations predict energy barriers for intermediate steps, guiding optimization .

Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the phenyl or methyl positions via electrophilic substitution .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer :
  • Molecular docking : Map electrostatic potential surfaces (EPS) to identify electron-deficient sites (e.g., the pyrazolone carbonyl group) prone to nucleophilic attack .
  • MD simulations : Simulate solvent effects (e.g., ethanol vs. DMF) on transition-state stabilization .
  • Hammett analysis : Correlate substituent effects (σ values) with reaction rates for meta- vs. para-substituted phenyl derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

  • Methodological Answer :
  • Structural isomerism : Z/E isomerism in the thiazole-aminopyrazolone moiety alters conjugation pathways. SC-XRD can differentiate isomers .
  • Solvatochromism : Fluorescence λmax shifts in polar solvents (e.g., λem = 450 nm in ethanol vs. 420 nm in hexane) due to dipole-dipole interactions .
  • Impurity interference : Trace metal ions (e.g., Fe³⁺) quench fluorescence; use EDTA in buffers to mitigate .

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • SAR studies : Systematically modify substituents (e.g., replace methyl with chloro) to isolate activity trends .
  • Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Reference
Ethanol80None70
Ethanol100NaOAc96
DMF120H₂SO₄85

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 2.25 (s, 3H, CH₃), δ 7.45 (m, 5H, Ph)
¹³C NMRδ 168.5 (C=O), δ 152.3 (C=N)
SC-XRDBond length C=O: 1.21 Å

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